molecular formula C8H11IN2O2 B2466366 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 1639858-85-7

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2466366
CAS No.: 1639858-85-7
M. Wt: 294.092
InChI Key: QUBYNXKBQIESCC-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H11IN2O. It is characterized by a pyrazole ring substituted with an ethoxyethyl group and an iodine atom. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds:

Properties

IUPAC Name

2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBYNXKBQIESCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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